6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid: is a heterocyclic compound that features a quinoline core substituted with an isopropyl group at the 6-position, a pyridin-3-yl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-Pyridinylquinoline-4-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
6-Isopropylquinoline-4-carboxylic acid: Lacks the pyridin-3-yl group, which may influence its chemical behavior and applications.
Uniqueness: The presence of both the isopropyl and pyridin-3-yl groups in 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid imparts unique steric and electronic properties, enhancing its reactivity and potential applications. These structural features make it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
6-propan-2-yl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)12-5-6-16-14(8-12)15(18(21)22)9-17(20-16)13-4-3-7-19-10-13/h3-11H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPPTJUDWPEKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185149 |
Source
|
Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897561-18-1 |
Source
|
Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897561-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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